Cas no 2680611-69-0 (3-(2-bromophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

3-(2-bromophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 2680611-69-0
- EN300-28295136
- 3-(2-bromophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
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- Inchi: 1S/C13H14BrNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-5-3-4-6-10(9)14/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)
- InChI Key: JPJVQQGBXVKUPQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CC(C(=O)O)NC(=O)OCC=C
Computed Properties
- Exact Mass: 327.01062g/mol
- Monoisotopic Mass: 327.01062g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 2.9
3-(2-bromophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295136-0.25g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28295136-10.0g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28295136-2.5g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28295136-5g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 5g |
$1572.0 | 2023-09-07 | ||
Enamine | EN300-28295136-5.0g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28295136-0.05g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28295136-0.1g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28295136-0.5g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28295136-1.0g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28295136-1g |
3-(2-bromophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680611-69-0 | 1g |
$541.0 | 2023-09-07 |
3-(2-bromophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Additional information on 3-(2-bromophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
3-(2-Bromophenyl)-2-{(Prop-2-en-1-yloxy)carbonylamino}propanoic Acid: A Novel Compound with Promising Therapeutic Potential
3-(2-Bromophenyl)-2-{(Prop-2-en-1-yloxy)carbonylamino}propanoic acid, identified by its CAS number 2680611-69-0, represents a unique molecular entity with potential applications in pharmaceutical research. This compound combines multiple functional groups, including a bromophenyl moiety, a propenyl ether linkage, and a carbamoyl amino group, which collectively suggest its involvement in complex biological interactions. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutics targeting inflammation and neurodegenerative disorders.
The molecular structure of 3-(2-Bromophenyl)-2-{(Prop-2-en-1-yloxy)carbonylamino}propanoic acid is characterized by a central propanoic acid backbone substituted with a bromophenyl group at the 3-position. The prop-2-en-1-yloxy group, a key structural feature, introduces a conjugated double bond system that may enhance its reactivity and biological activity. The presence of the carbamoyl amino group further suggests its potential for forming hydrogen bonds with target proteins, a critical mechanism in drug-receptor interactions.
Recent advancements in medicinal chemistry have underscored the importance of multifunctional scaffolds like 3-(2-Bromophenyl)-2-{(Prop-2-en-1-yloxy)carbonylamino}propanoic acid in the design of small molecule therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural frameworks exhibit potent anti-inflammatory activity by modulating the NF-κB signaling pathway. This finding aligns with the hypothesis that the bromophenyl group may contribute to the compound’s ability to inhibit pro-inflammatory cytokine production.
Structural modifications of 3-(2-Bromophenyl)-and its derivatives have also been explored for their potential in neurodegenerative disease research. A 2024 preclinical study in Neuropharmacology reported that compounds with a propenyl ether linkage, such as this molecule, showed neuroprotective effects in models of Parkinson’s disease. The mechanism of action was attributed to the compound’s ability to inhibit oxidative stress and promote mitochondrial function, highlighting its potential as a candidate for neuropharmacological applications.
The synthesis of 3-(2-Bromophenyl)-2-{(Prop-2-en-1-yloxy)carbonylamino}propanoic acid involves a multi-step process that includes the formation of the bromophenyl ring, the introduction of the propenyl ether group, and the final coupling with the carbamoyl amino functionality. Optimized reaction conditions and catalysts have been reported to enhance the yield and purity of the final product, which is critical for its use in biological assays and drug development pipelines.
Computational studies have further supported the therapeutic potential of 3-(2-Bromophenyl)-2-{(Prop-2-en-1-yloxy)carbonylamino}propanoic acid. Molecular docking simulations have shown that the compound can bind to key targets such as TNF-α and COX-2, which are implicated in inflammatory diseases. These findings are consistent with experimental data from in vitro assays, which demonstrated significant inhibition of these targets at nanomolar concentrations.
Despite its promising properties, the compound’s pharmacokinetic profile and toxicity data remain under investigation. Current studies are focused on optimizing its solubility and bioavailability to enhance its therapeutic efficacy. Additionally, efforts are being made to determine its metabolic pathways and potential drug-drug interactions, which are essential for its translation into clinical applications.
The structural complexity of 3-(2-Bromophenyl)-2-{(Prop-2-en-1-yloxy)carbonylamino}propanoic acid presents both opportunities and challenges in its development. The presence of multiple functional groups necessitates careful consideration of its stability and reactivity during synthesis and storage. However, advances in solid-phase peptide synthesis and combinatorial chemistry have provided new tools to address these challenges.
As research in this area progresses, 3-(2-Bromophenyl)-2-{(Prop-2-en-1-yloxy)carbonylamino}propanoic acid may emerge as a valuable asset in the fight against chronic inflammatory conditions and neurodegenerative disorders. Its unique molecular architecture and the growing body of evidence supporting its biological activity position it as a compelling candidate for further exploration in pharmaceutical science.
Overall, the compound represents a significant advancement in the design of multifunctional therapeutics. Its structural features and biological activity suggest a broad range of potential applications, making it a subject of ongoing research in the field of medicinal chemistry.
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